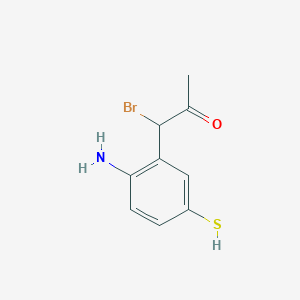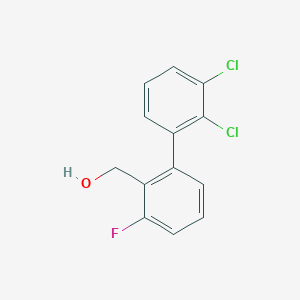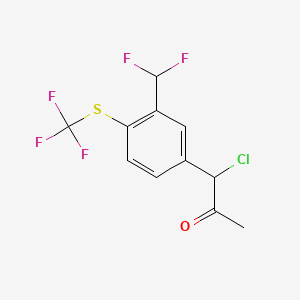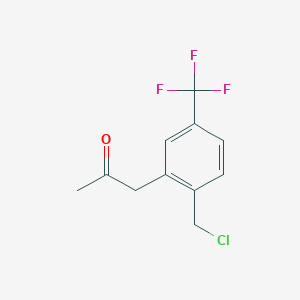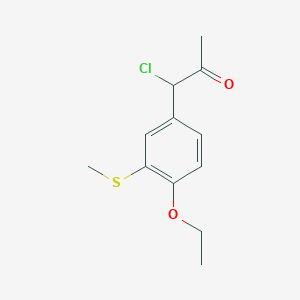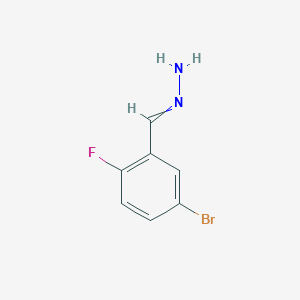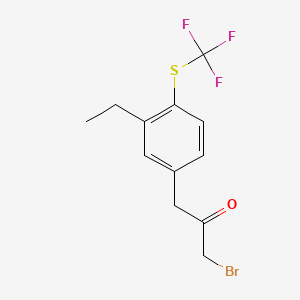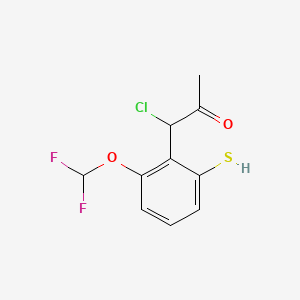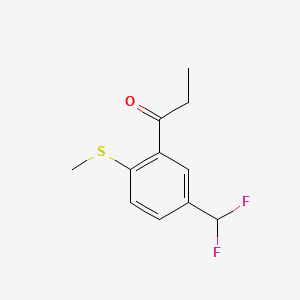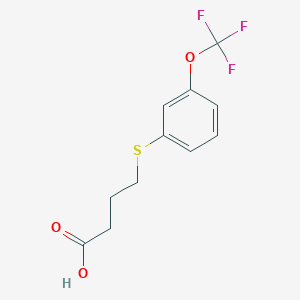
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety via a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 3-(trifluoromethoxy)thiophenol with an appropriate butanoic acid derivative. This reaction is usually carried out under basic conditions using a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the butanoic acid derivative.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy precursor reacts with the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Wirkmechanismus
The mechanism of action of 4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and improving metabolic stability. The thioether linkage may also play a role in modulating the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a butanoic acid moiety.
3-[4-(Trifluoromethoxy)phenyl]butanoic acid: Similar but lacks the thioether linkage.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid is unique due to the presence of both the trifluoromethoxy group and the thioether linkage, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
2055840-98-5 |
|---|---|
Molekularformel |
C11H11F3O3S |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
4-[3-(trifluoromethoxy)phenyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C11H11F3O3S/c12-11(13,14)17-8-3-1-4-9(7-8)18-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2,(H,15,16) |
InChI-Schlüssel |
JCVDODOVCGLPED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)SCCCC(=O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


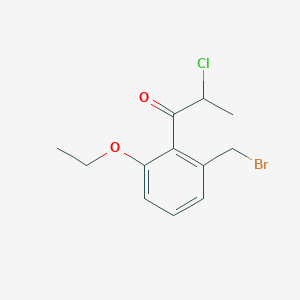
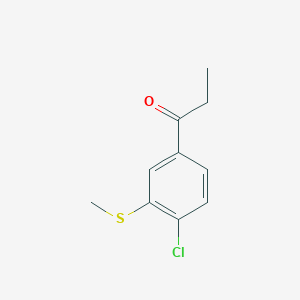
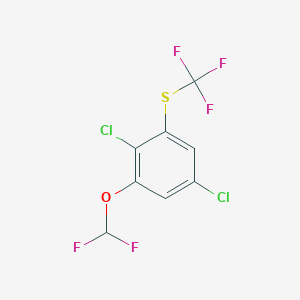
![N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B14057053.png)
